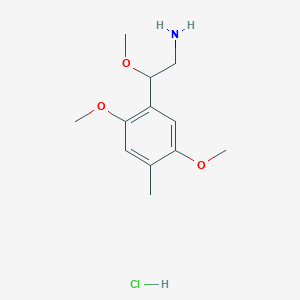
SARS-CoV MPro-IN-1
Descripción general
Descripción
MPro Inhibitor 11b is a potent inhibitor of the main protease (MPro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its potential in reducing viral replication and aiding in the treatment of COVID-19 . The main protease is crucial for the viral life cycle, making it an attractive target for antiviral drug development.
Aplicaciones Científicas De Investigación
MPro Inhibitor 11b has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of proteases and to develop new synthetic methodologies.
Biology: Helps in understanding the role of proteases in viral replication and cellular processes.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2
Industry: Utilized in the development of antiviral drugs and in the pharmaceutical manufacturing process.
Mecanismo De Acción
MPro Inhibitor 11b exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins, which is essential for viral replication . The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease’s active site.
Direcciones Futuras
The future directions in the research of SARS-CoV MPro-IN-1 involve the development of more efficacious antiviral drug candidates with satisfying drug-likeness properties and safety profiles for combating COVID-19 . The combined inhibition of Mpro and PLpro is more effective in inhibiting SARS-CoV-2 and the delta variant .
Análisis Bioquímico
Biochemical Properties
SARS-CoV MPro-IN-1 interacts with the main protease of SARS-CoV-2, inhibiting its function . This interaction is critical as the main protease is responsible for processing the polyproteins that are translated from the viral RNA .
Cellular Effects
The inhibition of the main protease by this compound affects various cellular processes. It disrupts the replication of the virus, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the main protease, leading to its inhibition . This prevents the protease from processing the polyproteins, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Its stability and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of the SARS-CoV-2 virus. It interacts with the main protease, a key enzyme in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with the main protease, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is associated with its activity or function. It is directed to specific compartments or organelles where it interacts with the main protease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MPro Inhibitor 11b typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the backbone of the molecule.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of MPro Inhibitor 11b would be scaled up using optimized synthetic routes. This includes:
Batch processing: Large-scale reactions are conducted in batches to produce significant quantities of the compound.
Continuous flow chemistry: This method allows for the continuous production of the compound, improving efficiency and consistency.
Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and potency standards.
Análisis De Reacciones Químicas
Types of Reactions: MPro Inhibitor 11b undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used.
Major Products: The reactions typically yield modified versions of MPro Inhibitor 11b with enhanced or altered biological activity.
Comparación Con Compuestos Similares
MPro Inhibitor 11b is compared with other protease inhibitors such as:
Nirmatrelvir: Another potent inhibitor of SARS-CoV-2 main protease.
Boceprevir: Initially developed for hepatitis C virus, also shows activity against SARS-CoV-2 main protease.
GC376: A broad-spectrum antiviral protease inhibitor.
Uniqueness: MPro Inhibitor 11b stands out due to its high potency and selectivity for the SARS-CoV-2 main protease, making it a promising candidate for further development as an antiviral drug .
Propiedades
IUPAC Name |
N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c26-18-6-3-4-15(10-18)11-21(24(33)28-19(14-31)12-17-8-9-27-23(17)32)30-25(34)22-13-16-5-1-2-7-20(16)29-22/h1-7,10,13-14,17,19,21,29H,8-9,11-12H2,(H,27,32)(H,28,33)(H,30,34)/t17-,19-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBVFBQANEDDM-CUWPLCDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



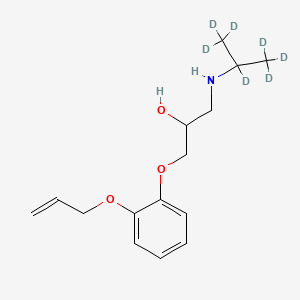
![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)
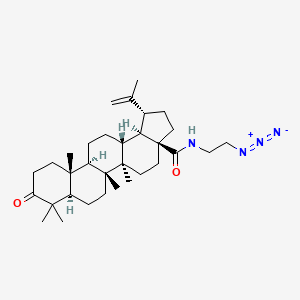

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)
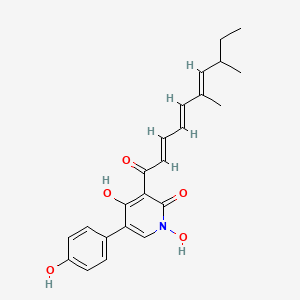

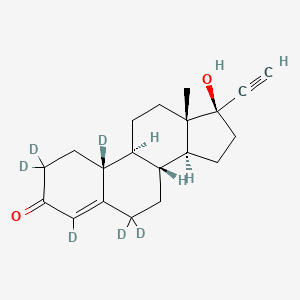
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)
